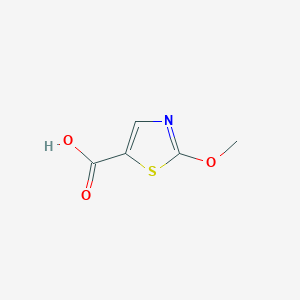

2-Methoxy-1,3-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-9-5-6-2-3(10-5)4(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPOIOYVYNLHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586181 | |

| Record name | 2-Methoxy-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716362-09-3 | |

| Record name | 2-Methoxy-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716362-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 1,3 Thiazole 5 Carboxylic Acid

Strategic Synthetic Routes

The synthesis of 2-Methoxy-1,3-thiazole-5-carboxylic acid and its analogs can be achieved through various strategic pathways, combining both classical and modern organic chemistry techniques. These routes often involve the initial construction of the thiazole (B1198619) core, followed by the introduction or modification of substituents at the C2 and C5 positions.

Conventional and Modern Synthetic Approaches for this compound

The synthesis of the target molecule, this compound, can be envisioned through a multi-step process that leverages established methods for thiazole construction and functionalization. A primary and highly versatile method for forming the thiazole ring is the Hantzsch thiazole synthesis . chemscene.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.gov

For the specific synthesis of a 2-alkoxythiazole derivative, a modified Hantzsch approach or a related cyclization can be employed. One plausible route begins with the synthesis of the 2-methoxythiazole (B88229) core. This can be accomplished through various means, including the reaction of thiourea (B124793) with appropriate precursors or the cyclization of enaminones with thiocyanate. researchgate.net Once the 2-methoxythiazole scaffold is in place, the subsequent challenge is the introduction of the carboxylic acid group at the C5 position.

A common strategy to achieve this functionalization involves a halogen-metal exchange reaction. The synthetic sequence would likely proceed as follows:

Bromination: Introduction of a bromine atom at the C5 position of 2-methoxythiazole.

Halogen-Metal Exchange: Treatment of the resulting 5-bromo-2-methoxythiazole (B1285335) with a strong organolithium base, such as n-butyllithium, at low temperatures. This step generates a highly reactive 5-lithiated thiazole intermediate. researchgate.net

Carboxylation: Quenching the organolithium intermediate with carbon dioxide (CO₂), followed by an acidic workup to yield the final this compound.

This approach benefits from the high reactivity and regioselectivity often observed in halogen-metal exchange reactions on heterocyclic systems.

Halogen-Metal Exchange Reactions in the Synthesis of Thiazole Carboxylic Acids

Halogen-metal exchange is a powerful and widely used transformation in organic synthesis for the preparation of organometallic reagents, which can then be reacted with various electrophiles. In the context of thiazole chemistry, this reaction is particularly useful for functionalizing the heterocycle at specific positions.

The synthesis of thiazole-2- and thiazole-5-carboxylic acids has been successfully achieved starting from the corresponding brominated thiazoles. researchgate.net The process involves the treatment of 2-bromothiazole (B21250) or 5-bromothiazole (B1268178) with an organolithium reagent, such as n-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at very low temperatures (e.g., -78 °C). researchgate.net This reaction efficiently swaps the bromine atom for a lithium atom, creating a thiazolyllithium species.

The resulting organolithium compound is a potent nucleophile and can be trapped with carbon dioxide (in the form of dry ice or CO₂ gas) to form a lithium carboxylate salt. Subsequent acidification protonates the salt, affording the desired thiazole carboxylic acid. This method provides a convenient and direct route to these acids, which were previously more difficult to access. researchgate.net The reactivity of the halogen atom is crucial; bromides and iodides are most commonly used for this exchange. researchgate.net For polyhalogenated thiazoles, the site of the exchange can be controlled by the choice of reagents and reaction conditions, with the 5-position often being the most reactive site for lithiation. researchgate.net

| Starting Material | Reagent | Intermediate | Product | Reference |

| 5-Bromothiazole | n-Butyllithium, then CO₂ | 5-Thiazolyllithium | Thiazole-5-carboxylic acid | researchgate.net |

| 2-Bromothiazole | n-Butyllithium, then CO₂ | 2-Thiazolyllithium | Thiazole-2-carboxylic acid | researchgate.net |

Solid-Phase Synthesis Strategies for Thiazole-Based Architectures

Solid-phase synthesis offers significant advantages for the rapid creation of libraries of compounds, such as peptidomimetics, by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. nih.gov This methodology has been successfully applied to the construction of thiazole-based structures.

A common approach utilizes a traceless linker strategy, where the target molecule is cleaved from the solid support without leaving any residual atoms from the linker. The synthesis can begin with a polymer resin, such as Merrifield resin (chloromethylated polystyrene). semanticscholar.org

In a representative synthesis of a thiazole-based peptidomimetic, the process starts by converting the resin to carry a sulfur-containing linker. semanticscholar.org A key intermediate, such as a 4-amino-thiazole-5-carboxylic acid derivative, is then constructed on the resin in a stepwise fashion. For example, a cyanocarbonimidodithioate resin can be treated with ethyl bromoacetate (B1195939) to form the thiazole ring directly on the solid support. semanticscholar.org Once the core thiazole structure is assembled, further functionalization, such as amide bond formation at various positions, can be carried out using standard solid-phase peptide synthesis (SPPS) protocols. Finally, the desired product is cleaved from the resin. This strategy allows for the modular assembly of complex thiazole-containing molecules. google.com

Preparation of Substituted this compound Derivatives

The carboxylic acid and thiazole ring moieties of this compound serve as versatile handles for further chemical modification, allowing for the synthesis of a wide array of derivatives. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides.

For instance, the synthesis of 2-amino-thiazole-5-carboxamides, which are important intermediates for pharmaceuticals, often starts from the corresponding ethyl 2-aminothiazole-5-carboxylate. masterorganicchemistry.com The ester can be hydrolyzed to the carboxylic acid, which is then activated (e.g., by conversion to an acid chloride) and coupled with an appropriate amine to form the desired amide. masterorganicchemistry.com This general strategy is applicable to this compound.

Furthermore, the thiazole ring itself can be a platform for substitution reactions. For example, derivatives can be synthesized where the thiazole is linked to other aromatic or heterocyclic systems through coupling reactions, often starting from a halogenated thiazole precursor. masterorganicchemistry.com

| Starting Material | Reagents | Product Type | Reference |

| Ethyl 2-aminothiazole-5-carboxylate | 1. NaOH (hydrolysis) 2. Activating agent 3. Amine | 2-Aminothiazole-5-carboxamide | masterorganicchemistry.com |

| Ethyl 2-bromothiazole-5-carboxylate | Arylboronic acid, Pd catalyst (Suzuki coupling) | 2-Arylthiazole-5-carboxylate | masterorganicchemistry.com |

| 2-Aminothiazole (B372263) | Halogenating agent, then Nucleophile (e.g., amine, thiourea) | 5-Substituted-2-aminothiazole | researchgate.net |

Chemical Reactivity and Functionalization of this compound

The chemical behavior of this compound is dictated by the electronic properties of its constituent parts: the electron-rich thiazole ring, the electron-donating methoxy (B1213986) group at the C2 position, and the electron-withdrawing carboxylic acid group at the C5 position.

Influence of the 2-Methoxy Group on Reactivity and Synthetic Utility

This increased electron density has several important consequences for the molecule's reactivity:

Electrophilic Aromatic Substitution: The electron-donating nature of the 2-methoxy group activates the thiazole ring towards electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation). libretexts.org In thiazole systems, electrophilic attack generally occurs at the C5 position, which is the most electron-rich carbon. However, since the C5 position is already occupied by a carboxylic acid group, electrophilic attack would be directed to the C4 position, although the deactivating effect of the adjacent carboxyl group must be considered.

Nucleophilic Substitution: In nucleophilic aromatic substitution reactions, a methoxy group is generally a poor leaving group compared to a halogen. However, reactions involving displacement of substituents at the C2 position of the thiazole ring by strong nucleophiles like methoxide (B1231860) are well-documented, particularly when the ring is activated by electron-withdrawing groups elsewhere. The reactivity at the C2 position is enhanced due to the adjacent nitrogen atom.

Lithiation/Metallation: The 2-methoxy group can act as a directing group in metallation reactions. In similar systems like 2-methoxypyridine, lithiation with strong bases can be directed to the ortho positions (C3). nih.gov For 2-methoxythiazole, deprotonation would be expected to occur at the most acidic proton. The C5 proton is generally the most acidic in the thiazole ring, but in this molecule that position is substituted. Therefore, lithiation would likely occur at the C4 position. This regioselectivity is crucial for controlled functionalization of the thiazole core.

The presence of the methoxy group thus enhances the synthetic utility of the molecule by modulating the reactivity of the thiazole ring, enabling a range of transformations for the creation of more complex chemical structures.

Role as a Versatile Intermediate in Advanced Organic Synthesis

While specific examples of this compound as a versatile intermediate are scarce in the literature, its structure suggests significant potential. The presence of two distinct functional groups—the carboxylic acid and the methoxy-activated thiazole ring—allows for a range of chemical modifications.

The carboxylic acid group can be readily converted into a variety of other functionalities, such as esters, amides, and acid chlorides. This opens the door for its incorporation into larger, more complex molecules through well-established coupling reactions. The thiazole ring itself, activated by the electron-donating methoxy group, could potentially undergo electrophilic substitution reactions, although the specific regioselectivity would need to be determined experimentally.

The combination of these features makes it a theoretical candidate for the synthesis of novel bioactive compounds and functional materials. Its utility as a building block in drug discovery is suggested by the prevalence of the thiazole motif in numerous pharmaceuticals.

Reaction Profiles with Nitrogen-Containing Heterocycles (e.g., Amidines)

The reaction of carboxylic acids with nitrogen-containing heterocycles, such as amidines, is a fundamental transformation in organic synthesis, often leading to the formation of new heterocyclic systems or acylated products. The carboxylic acid moiety of this compound is expected to undergo standard reactions with amidines.

One common reaction involves the activation of the carboxylic acid, for example, by converting it to an acid chloride. This activated intermediate would then readily react with the nucleophilic nitrogen of an amidine to form an N-acylamidine. Depending on the structure of the amidine and the reaction conditions, subsequent cyclization reactions could be envisioned, potentially leading to the formation of novel fused heterocyclic systems incorporating the thiazole ring.

However, specific studies detailing the reaction of this compound with amidines are not readily found in the available literature. Research in this area would be necessary to establish the precise reaction conditions, yields, and the nature of the resulting products.

Structural Elucidation and Computational Investigations of 2 Methoxy 1,3 Thiazole 5 Carboxylic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the structure of novel chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Single-Crystal X-ray Diffraction, provide a complete picture of the molecular architecture of 2-Methoxy-1,3-thiazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. The aromatic proton on the thiazole (B1198619) ring (H-4) is expected to appear as a singlet in the range of 7.27–8.77 ppm, a characteristic chemical shift for thiazole ring protons indicating a strong diamagnetic ring current. slideshare.net The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield-shifted position, often around 10-13 ppm, due to strong hydrogen bonding. rsc.org The methyl protons of the methoxy (B1213986) group would appear as a sharp singlet further upfield, typically around 3.3-4.0 ppm. amazonaws.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon atom of the carboxylic acid group (C=O) is expected to resonate in the downfield region of 160-170 ppm. amazonaws.com The carbon atoms of the thiazole ring typically appear in the aromatic region, with C2, C4, and C5 having distinct chemical shifts. Based on data from related thiazole derivatives, the C2 carbon (attached to the methoxy group), the C4 carbon, and the C5 carbon (attached to the carboxylic acid) would have expected shifts around 169 ppm, 148 ppm, and 101 ppm, respectively. asianpubs.org The carbon of the methoxy group is anticipated to have a chemical shift in the range of 55-60 ppm. amazonaws.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 160 - 170 |

| Thiazole Ring (C4-H) | 7.27 - 8.77 (s) | ~148 |

| Methoxy (-OCH₃) | 3.3 - 4.0 (s) | 55 - 60 |

| Thiazole Ring (C2) | - | ~169 |

| Thiazole Ring (C5) | - | ~101 |

Data is predicted based on analogous compounds reported in the literature. slideshare.netrsc.orgamazonaws.comasianpubs.org

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

For this compound, several characteristic absorption bands are expected. A very broad O–H stretching band is anticipated in the region of 2500–3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.com The C=O stretching vibration of the carboxylic acid group typically appears as a strong, sharp band between 1690 and 1760 cm⁻¹. orgchemboulder.com The presence of both a broad O-H stretch and a C=O stretch is highly indicative of a carboxylic acid functional group. ulpgc.es

The C-O stretching of the carboxylic acid is expected between 1210-1320 cm⁻¹. orgchemboulder.com The methoxy group should exhibit C-H stretching just below 3000 cm⁻¹. The thiazole ring itself will have a series of characteristic bands for C=N and C-S stretching, as well as ring vibrations, typically found in the 1400-1600 cm⁻¹ region. tandfonline.comresearchgate.net The analysis of the O-H stretching band's broadness provides direct evidence of strong intermolecular hydrogen bonding, a key feature in the solid-state structure of carboxylic acids. ulpgc.es

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretch, H-bonded | 2500 - 3300 (very broad) |

| Carboxylic Acid (C=O) | Stretch | 1690 - 1760 (strong, sharp) |

| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 |

| Thiazole Ring | C=N and Ring Stretch | 1400 - 1600 |

| Methoxy Group (C-H) | Stretch | ~2950 |

Data is based on general values for these functional groups and data from related thiazole carboxylic acids. orgchemboulder.comulpgc.estandfonline.comresearchgate.net

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide exact bond lengths, bond angles, and details of the crystal packing.

While the specific crystal structure for this exact compound is not publicly available, data from the closely related thiazole-5-carboxylic acid reveals key expected features. nih.gov The thiazole ring is planar. In the solid state, it is highly probable that the molecules would form centrosymmetric dimers through strong intermolecular O-H···N or O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govmdpi.com This dimerization is a common structural motif for carboxylic acids. The methoxy group's orientation relative to the thiazole ring would also be determined, which can influence crystal packing.

Table 3: Representative Crystallographic Parameters for Thiazole Carboxylic Acid Derivatives

| Parameter | Example: Thiazole-5-carboxylic acid |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P b c m |

| a (Å) | 6.780 |

| b (Å) | 12.082 |

| c (Å) | 6.403 |

| α, β, γ (°) | 90, 90, 90 |

| Z (Molecules per unit cell) | 4 |

Data from a known related structure, Thiazole-5-carboxylic acid, to illustrate typical parameters. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this surface, one can gain a detailed understanding of the non-covalent forces that govern the crystal packing. iucr.org

For this compound, a Hirshfeld analysis would likely reveal the dominance of O···H/H···O contacts, corresponding to the strong hydrogen bonds of the carboxylic acid dimers. nih.gov Other significant interactions would include H···H, S···H, and N···H contacts. researchgate.net The analysis provides a "fingerprint plot," which is a two-dimensional histogram of intermolecular contact distances, offering a quantitative summary of the types of interactions present. nih.gov For thiazole derivatives, H···H interactions typically account for a large portion of the surface area, followed by contacts involving the heteroatoms (O, N, S). nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Theoretical methods, particularly Density Functional Theory (DFT), complement experimental findings by providing insights into the electronic structure, molecular geometry, and other properties of a molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.org DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths and angles that can be compared with experimental X-ray diffraction data. researchgate.net

Furthermore, DFT allows for the calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) can also be mapped, visually representing the charge distribution and highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. rsc.org For this compound, the oxygen and nitrogen atoms are expected to be regions of negative electrostatic potential, while the acidic hydrogen would be a region of positive potential.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap

There are no published studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resultant HOMO-LUMO energy gap, for this compound. This type of analysis, typically conducted using Density Functional Theory (DFT) calculations, is crucial for understanding a molecule's electronic properties, chemical reactivity, and kinetic stability. wikipedia.orgossila.comlibretexts.org While such analyses exist for other thiazole derivatives, the specific electronic influence of the 2-methoxy group combined with the 5-carboxylic acid group on the frontier orbitals of this particular thiazole has not been quantified in available literature.

Evaluation of Molecular Conformations and Energetic Stability

A detailed evaluation of the molecular conformations and their relative energetic stability for this compound is not present in the current body of scientific work. Conformational analysis identifies the different spatial arrangements of a molecule (conformers) and their corresponding energy levels. dergipark.org.tr For this molecule, key conformational questions would revolve around the orientation of the carboxylic acid group relative to the thiazole ring and the rotation of the methoxy group. Studies on related molecules like thiazole-2-carboxylic acid have identified stable conformers based on the orientation of the carboxylic group, but this data cannot be directly extrapolated to the 2-methoxy substituted variant. acs.org Without specific computational studies, it is not possible to present a data table of stable conformers and their relative energies.

Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration

No specific Molecular Dynamics (MD) or Monte Carlo (MC) simulations for this compound have been published. These simulation techniques are powerful tools for exploring the full conformational landscape of a molecule, providing insights into its flexibility and the accessibility of different shapes over time. nih.govnih.govnih.gov Such simulations are computationally intensive and have been applied to various complex biological and chemical systems, including other heterocyclic compounds, but not to the specific molecule . researchgate.net

Investigation of Atomic Charge Distribution and Non-Covalent Interactions

A detailed investigation into the atomic charge distribution and the nature of non-covalent interactions specific to this compound is not available. This analysis involves calculating the partial charges on each atom to understand the molecule's electrostatic potential and identifying key non-covalent interactions, such as hydrogen bonds or other weaker interactions, that stabilize its structure. researchgate.netresearchgate.netustc.edu.cnmdpi.com While general principles of non-covalent interactions in thiazole systems have been discussed, specific quantitative data, such as tables of atomic charges or detailed analysis of intramolecular hydrogen bonding for this compound, remains uninvestigated in the literature.

Biological Activities and Structure Activity Relationships of 2 Methoxy 1,3 Thiazole 5 Carboxylic Acid and Its Derivatives

Pharmacological and Therapeutic Potentials

Derivatives of the thiazole-5-carboxylic acid core have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral properties. kau.edu.samdpi.com The versatility of the thiazole (B1198619) nucleus allows for modifications at various positions, yielding compounds with tailored biological activities. mdpi.com

Anticancer Activity in In Vitro and In Vivo Models

Thiazole derivatives are recognized for their antiproliferative and cytotoxic effects against various cancer cell lines. nih.gov Research into thiazole-5-carboxamide (B1230067) derivatives has identified several promising anticancer candidates.

A series of 2-phenyl-4-trifluoromethyl-1,3-thiazole-5-carboxamide derivatives were synthesized and tested against several human cancer cell lines. mdpi.comresearchgate.net Among them, a compound featuring a 2-chlorophenyl group at the thiazole's 2-position and a 4-chloro-2-methylphenyl amido substituent showed the highest inhibitory activity (48%) against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. mdpi.comresearchgate.net

In another study, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib. nih.govresearchgate.net The derivative N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited potent antiproliferative activity against human K562 leukemia cells, with a potency comparable to dasatinib. nih.gov However, its activity was significantly lower against breast (MCF-7) and colon (HT-29) cancer cell lines. nih.gov

Furthermore, pyrano[2,3-d]thiazole derivatives have been investigated as topoisomerase II inhibitors, a key target in cancer therapy. nih.gov A novel synthesized pyrano[2,3-d]thiazole derivative demonstrated strong cytotoxic effects against HepG-2 (liver) and MCF-7 (breast) cancer cell lines, with its mechanism of action attributed to DNA intercalation. nih.gov

| Derivative Class | Compound Example | Cancer Cell Line(s) | Key Findings | Citations |

| 2-Phenyl-4-trifluoromethyl-1,3-thiazole-5-carboxamides | 4-chloro-2-methylphenyl amido substituted thiazole with a 2-chlorophenyl group | A-549 (lung), Bel7402 (liver), HCT-8 (intestine) | Highest activity (48% inhibition) among the tested series. | researchgate.net, mdpi.com |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (leukemia), MCF-7 (breast), HT-29 (colon) | High potency against K562, comparable to dasatinib; less active against MCF-7 and HT-29. | nih.gov |

| Pyrano[2,3-d]thiazoles | 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | HepG-2 (liver), MCF-7 (breast) | Strong cytotoxic effect; acts as a DNA intercalator and Topoisomerase II inhibitor. | nih.gov |

| 2,4,5-Trisubstituted Thiazoles | Compound 12f (R = 4-F-C6H4) | Broad spectrum against NCI 60 cell panel | Showed the most active anticancer profile among the tested series. | kau.edu.sa |

Antimicrobial Properties, including Antibacterial Effects

The thiazole scaffold is a component of many antimicrobial agents. chemimpex.com Derivatives of thiazole-5-carboxylic acid have been specifically noted for their antibacterial and antifungal activities.

In one study, a series of 2,4,5-polysubstituted thiazoles were synthesized and screened for antimicrobial activity. kau.edu.sa Thirteen derivatives showed inhibitory effects against three Gram-positive bacterial strains, while four compounds were active against Candida albicans. kau.edu.sa Notably, compounds containing a thiosemicarbazide (B42300) function demonstrated potential antibacterial and antifungal properties. kau.edu.sa Another study confirmed that certain thiazole derivatives possess special bactericidal activity against Gram-positive bacteria. nih.gov

Research on heteroaryl(aryl) thiazole derivatives revealed moderate to good antibacterial activity. nih.gov The compound with a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring showed the best activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.23 to 0.70 mg/mL against a panel of bacteria. nih.gov

The isosteric replacement of 2-aminothiazole (B372263) (2-AMT) with 2-aminooxazole (2-AMO) in a series of pyridinecarboxamides was investigated to improve physicochemical properties and antimicrobial activity. mdpi.com Generally, the 2-AMO derivatives showed significantly increased hydrophilicity and water solubility. mdpi.com Both 2-AMT and 2-AMO compounds demonstrated high activity against mycobacteria, particularly Mycobacterium tuberculosis, with some derivatives showing MIC values as low as 3.13 µg/mL. mdpi.com

| Derivative Class | Bacterial/Fungal Strain(s) | Key Findings | Citations |

| 2,4,5-Polysubstituted Thiazoles | Gram-positive bacteria, Candida albicans | Derivatives with thiosemicarbazide groups showed antibacterial and antifungal activity. | kau.edu.sa |

| Heteroaryl(aryl) Thiazoles | Bacillus cereus, E. coli, MRSA | A derivative with a 2-(3,4-dimethoxyphenyl)ethanamine substituent showed the best activity (MIC: 0.23-0.70 mg/mL). | nih.gov |

| 2-Aminothiazole Pyridinecarboxamides | Mycobacterium tuberculosis | High antimycobacterial activity (MIC ≤ 7.81 µg/mL). | mdpi.com |

Antiviral Drug Design and Development

Thiazole derivatives have been extensively studied for their potential as antiviral agents, showing activity against a wide range of viruses. nih.gov The thiazole nucleus is a key component in the development of new, effective antiviral drugs. nih.gov

One study identified 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide as a potent inhibitor of the Chikungunya virus (CHIKV), with an EC₅₀ value of 0.6 μM. nih.gov Further optimization led to a derivative with significantly improved efficacy and metabolic stability, which was found to inhibit viral replication by blocking the synthesis of viral structural proteins. nih.gov These findings highlight the potential of 2-substituted thiazole amides in antiviral therapy.

Reviews of patent literature confirm that thiazole derivatives have been reported to inhibit numerous viruses, including influenza viruses, coronaviruses, hepatitis B and C (HBV/HCV), and human immunodeficiency virus (HIV). nih.gov The versatility of the thiazole scaffold allows for the development of lead structures for new compounds with potent and selective antiviral activity. nih.gov

| Derivative Class | Virus | Key Findings | Citations |

| 4-Substituted-2-Thiazole Amides | Chikungunya virus (CHIKV) | Identification of a potent inhibitor (EC₅₀ = 0.6 μM) that blocks viral replication. | nih.gov |

| General Thiazole Derivatives | Influenza, Coronaviruses, HBV, HCV, HIV | The thiazole scaffold is a common feature in patented antiviral compounds. | nih.gov |

Other Biological Activities (e.g., Anticonvulsant Action)

Beyond their well-documented anticancer and antimicrobial effects, thiazole derivatives exhibit a range of other pharmacological activities. These include anti-inflammatory, antioxidant, and anticonvulsant properties. nih.gov

Specifically, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout and hyperuricemia. nih.gov Compounds with a fluoro or chloro group on the benzamido ring showed excellent inhibitory activity and also acted as free radical scavengers. nih.gov

Elucidation of Structure-Activity Relationships (SAR) and Mechanisms of Action

Understanding the relationship between the chemical structure of thiazole derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.

Impact of the Thiazole Ring and Methoxy (B1213986) Group on Biological Efficacy

The biological efficacy of these compounds is profoundly influenced by the thiazole core and the nature of the substituents attached to it. The thiazole ring itself, a five-membered heterocycle containing sulfur and nitrogen, provides a rigid scaffold with specific electronic properties that facilitate interactions with biological targets. nih.govkau.edu.sa

The substitution pattern on the thiazole ring plays a critical role in determining the type and potency of the biological activity. For instance, in the development of anticancer agents based on 2-amino-thiazole-5-carboxylic acid, the nature of the amide substituent at the 5-position and the group at the 2-position are key determinants of activity and selectivity. nih.gov The pyrimidin-4-ylamino core, when part of the structure, was found to be crucial for activity against non-leukemia cell lines. nih.gov

Regarding antimicrobial activity, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol group at position 2 of the thiazole ring was beneficial for antibacterial effects. nih.gov The dimethoxy substitution on the phenyl ring points to the potential importance of methoxy groups in modulating activity. Similarly, in the context of antiviral agents against CHIKV, a 2-(methylthio) group, which is structurally related to a methoxy group, was a key feature of the lead compound. nih.gov

For antimycobacterial agents, "meta-substitution" with chlorine or a methyl group on the pyridine (B92270) ring of N-thiazolyl-pyridinecarboxamides was shown to increase activity. mdpi.com This highlights that substituents on aromatic rings attached to the core thiazole structure are also vital for efficacy. The replacement of the thiazole's sulfur atom with oxygen (to form an oxazole) was shown to increase hydrophilicity without diminishing the antimicrobial effect, indicating the core heterocycle itself is a key modulator of both biological activity and physicochemical properties. mdpi.com

Molecular Target Interactions and Binding Mechanisms (e.g., Enzyme Inhibition, Receptor Modulation)

The biological activity of 2-methoxy-1,3-thiazole-5-carboxylic acid and its derivatives is intrinsically linked to their interactions with specific molecular targets, primarily through enzyme inhibition and receptor modulation. Research has shown that the thiazole scaffold is a versatile platform for designing compounds that can selectively bind to the active sites of enzymes or the binding pockets of receptors, thereby modulating their function.

One of the key mechanisms of action for derivatives of this compound is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation. nih.gov Certain thiazole carboxamide derivatives have demonstrated potent inhibitory activity against both COX-1 and COX-2. nih.govnih.gov Molecular docking studies have elucidated the binding modes of these inhibitors. For instance, a derivative, 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide, has been shown to form hydrogen bonds with key amino acid residues such as ARG-120 and TYR-355 within the COX-2 binding site. nih.gov The methoxy group on the phenyl ring plays a significant role in these interactions, highlighting the importance of this functional group in the parent compound. nih.gov The selectivity of these derivatives for COX-2 over COX-1 can be attributed to the steric and electronic properties of the substituents on the thiazole ring. nih.gov

In addition to enzyme inhibition, derivatives of this compound have been investigated as receptor antagonists. Specifically, they have shown promise as antagonists for the human adenosine (B11128) A3 receptor. nih.gov The adenosine A3 receptor is a G-protein coupled receptor involved in various physiological processes, and its modulation is a target for treating conditions like inflammation and cancer. nih.gov Structure-activity relationship (SAR) studies have revealed that a methoxy group on the phenyl ring, a feature of the parent compound, contributes significantly to the binding affinity and selectivity for the human adenosine A3 receptor. nih.gov

The versatility of the thiazole ring is further demonstrated by its incorporation into compounds designed to target other enzymes and receptors. For example, derivatives of 2-amino-thiazole-5-carboxylic acid have been designed as antitumor agents based on the structure of the kinase inhibitor dasatinib. nih.govresearchgate.net These compounds have shown antiproliferative activity against human leukemia cells. nih.govresearchgate.net

Table 1: Molecular Targets of this compound Derivatives

| Derivative Class | Molecular Target | Mechanism of Action | Biological Effect | Reference |

|---|---|---|---|---|

| Thiazole Carboxamides | Cyclooxygenase (COX) Enzymes | Enzyme Inhibition | Anti-inflammatory | nih.gov, nih.gov |

| 4-(4-Methoxyphenyl)-2-aminothiazoles | Adenosine A3 Receptor | Receptor Antagonism | Potential Anti-inflammatory, Anti-cancer | nih.gov |

| 2-Amino-thiazole-5-carboxylic acid Phenylamides | Kinases (e.g., in leukemia cells) | Enzyme Inhibition | Antiproliferative, Antitumor | nih.gov, researchgate.net |

Role of Hydrogen Bonding and π-π Stacking in Biological Recognition

The specific and high-affinity binding of this compound derivatives to their biological targets is governed by a combination of non-covalent interactions, with hydrogen bonding and π-π stacking playing crucial roles. nih.gov These interactions are fundamental to the molecular recognition process, enabling the ligand to adopt a favorable conformation within the binding site and establish a stable complex with the protein.

Hydrogen bonds are critical for the orientation and stabilization of thiazole derivatives within the active sites of enzymes. nih.gov The thiazole ring itself contains nitrogen and sulfur atoms that can act as hydrogen bond acceptors, while substituents such as the carboxylic acid and methoxy groups can participate as both donors and acceptors. nih.govmdpi.com In the context of COX-2 inhibition, molecular docking studies have revealed that the carboxamide linkage of thiazole derivatives forms hydrogen bonds with the backbone of key amino acid residues. nih.gov For example, the interaction with ARG-120 and TYR-355 in the COX-2 active site is a recurring motif. nih.gov The methoxy group, a defining feature of the parent compound, can also contribute to the hydrogen bond network, further enhancing binding affinity. nih.gov

The interplay between hydrogen bonding and π-π stacking is essential for the high-affinity and selective binding of these molecules. The rigidity of the thiazole scaffold, combined with the conformational flexibility of its substituents, allows for an optimal arrangement of these interactions, leading to potent biological activity. nih.gov

Table 2: Key Non-covalent Interactions in Biological Recognition

| Interaction Type | Participating Groups on Thiazole Derivative | Interacting Residues in Target Protein | Significance | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Carboxamide linkage, Methoxy group, Thiazole N and S atoms | Arginine (ARG), Tyrosine (TYR) | Orientation and stabilization of the inhibitor | nih.gov, nih.gov |

| π-π Stacking | Thiazole ring, Phenyl substituents | Tyrosine (TYR), Phenylalanine (PHE), Tryptophan (TRP) | Proper positioning and binding energy | nih.gov, mdpi.com |

| π-Cation Interaction | Thiazole ring | Tyrosine (TYR) | Enhanced binding affinity | nih.gov |

Mechanisms of Drug Resistance and Transporter Recognition

A significant challenge in the long-term efficacy of therapeutic agents, including those derived from this compound, is the development of drug resistance. One of the primary mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters. nih.gov These membrane proteins function as efflux pumps, actively extruding a wide variety of xenobiotics, including anticancer drugs, from the cell, thereby reducing their intracellular concentration and therapeutic effect. nih.gov

The recognition of a compound by an ABC transporter is a complex process that depends on its physicochemical properties, such as hydrophobicity, molecular weight, and the presence of specific functional groups. nih.gov While specific studies on the interaction of this compound with ABC transporters are limited, the general principles of transporter-mediated resistance can be applied. The relatively hydrophobic nature of the thiazole ring and its derivatives may make them substrates for transporters like P-glycoprotein (Pgp/MDR1), a well-characterized ABC transporter. nih.gov

The interaction with ABC transporters typically involves the binding of the drug to a large, polyspecific binding pocket within the transmembrane domains (TMDs) of the protein. nih.gov This binding, coupled with ATP hydrolysis at the nucleotide-binding domains (NBDs), drives a conformational change in the transporter that results in the efflux of the drug across the cell membrane. nih.gov

Strategies to overcome transporter-mediated resistance often involve the co-administration of a chemosensitizer or MDR modulator. nih.gov These are compounds that can inhibit the function of the ABC transporter, thereby restoring the intracellular concentration of the therapeutic agent. nih.gov Chemosensitizers can act through various mechanisms, including competitive inhibition by binding to the drug-binding site, or non-competitive inhibition by interfering with ATP binding and hydrolysis. nih.gov Given the potential for thiazole derivatives to be recognized by ABC transporters, the development of new analogs that can evade or inhibit these efflux pumps is an important area of research to combat drug resistance.

Applications and Future Directions for 2 Methoxy 1,3 Thiazole 5 Carboxylic Acid

Versatile Applications in Chemical Sciences

The unique electronic and structural characteristics of 2-Methoxy-1,3-thiazole-5-carboxylic acid and its derivatives position them as versatile tools in various domains of chemical science.

The thiazole (B1198619) ring is a fundamental scaffold in drug discovery and development. Thiazole-5-carboxylic acid derivatives, in particular, serve as crucial intermediates in the synthesis of biologically active molecules for both the pharmaceutical and agrochemical industries. chemimpex.com Compounds within this class are utilized as building blocks for creating novel antimicrobial agents and other therapeutics. chemimpex.com The structural framework of these molecules allows for extensive modification to optimize therapeutic efficacy and reduce potential side effects. chemimpex.com

In the agrochemical sector, related thiazole compounds are used to formulate pesticides and herbicides, contributing to improved crop protection and agricultural output. chemimpex.com While specific, large-scale applications of this compound itself are not extensively detailed in the literature, its structural analogy to well-established intermediates like 2-Methyl-1,3-thiazole-5-carboxylic acid suggests its potential as a valuable building block for synthesizing new, potentially more effective, active ingredients. chemimpex.com The presence of the methoxy (B1213986) and carboxylic acid functional groups provides reactive sites for further chemical elaboration.

The development of advanced functional materials is an area where heterocyclic compounds are of great interest. Thiazole-containing molecules have been incorporated into materials such as organic fluorescent dyes and catalysts. uq.edu.au The aromatic nature of the thiazole ring, combined with the electronic influence of its heteroatoms, can contribute to the photophysical properties required for dyes.

Furthermore, the structure of this compound makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netgoogle.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The utility of thiazolothiazole (TTZ) ligands, which feature fused thiazole rings, in creating functional MOFs for applications like fluorescence sensing and catalysis has been demonstrated. rsc.org The nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylic acid group in this compound can act as coordination sites to bind with metal centers, forming stable, porous frameworks. researchgate.net

The field of coordination chemistry investigates the formation of complexes between metal ions and ligands. Thiazole-derived compounds are considered versatile and polyfunctional heterocyclic ligands due to the presence of nitrogen and sulfur heteroatoms, which can donate lone pairs of electrons to form coordinate bonds with metal ions. researchgate.net

This compound possesses multiple potential coordination sites: the nitrogen atom of the thiazole ring, the oxygen atom of the methoxy group, and the two oxygen atoms of the carboxylate group. This polyfunctional nature allows it to bind to metal ions in various modes, leading to the formation of diverse coordination polymers and discrete metal complexes. The study of such complexes is critical for developing new catalysts, magnetic materials, and the aforementioned MOFs. researchgate.net

Thiazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netresearchgate.neteurjchem.com Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface. researchgate.netnih.gov This adsorption creates a protective layer that isolates the metal from the corrosive medium. researchgate.net

A study on a structurally similar compound, 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylic acid ethyl ester (AAEE), demonstrated significant corrosion inhibition for mild steel in a 1 M HCl solution. researchgate.net The investigation showed that the inhibitor's effectiveness is dependent on its concentration, with the highest efficiency of 93% achieved at a concentration of 0.5 mM. researchgate.net The methoxy group (–OCH3) in such molecules can act as an electron-donating group, enhancing the adsorption process and thereby improving inhibition efficiency. researchgate.net The adsorption of these types of inhibitors on the steel surface has been found to form a stable protective film. researchgate.net Given these findings, this compound is a strong candidate for corrosion inhibition applications.

Table 1: Corrosion Inhibition Efficiency of a Thiazole Derivative (AAEE) Data from a study on the closely related compound 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylic acid ethyl ester (AAEE) in 1 M HCl. researchgate.net

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

| 0.0001 | Data not available in abstract |

| Value between 0.0001-0.001 | 93% (at 0.5 mM) |

| 0.001 | Data not available in abstract |

Emerging Research Frontiers and Translational Prospects

Ongoing research continues to uncover new potential for thiazole-based compounds, pushing the boundaries of medicinal chemistry and drug design.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The 1,3-thiazole ring is an attractive scaffold for this purpose because it can act as a rigid, planar dipeptide surrogate, replacing a segment of a peptide backbone. uq.edu.aursc.org This substitution can lock the molecule into a specific conformation, such as a β-turn, which is often crucial for biological activity. rsc.org

The synthesis of 1,3-thiazole-based peptidomimetic molecules has been successfully established using solid-phase techniques. rsc.org this compound is a promising building block for such syntheses. Its carboxylic acid group provides a key functional handle for amide bond formation, allowing it to be coupled to amino acids or other drug molecules. rsc.org This enables its incorporation into larger, more complex structures, including peptide chains or drug conjugates, opening avenues for the development of new-generation therapeutics that target protein-protein interactions. rsc.org

Exploration in Novel Therapeutic Areas

While direct research on the therapeutic applications of this compound is in its nascent stages, the broader class of thiazole-5-carboxylic acid derivatives has shown considerable promise in a variety of therapeutic contexts, particularly in oncology. The structural motif of a substituted thiazole-5-carboxamide (B1230067) is a key component in several potent kinase inhibitors.

Research into structurally related compounds, such as 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, has demonstrated significant antiproliferative activity. imp.kiev.uanih.govresearchgate.netmdpi.com For instance, certain derivatives have shown high potency against human K563 leukemia cells. imp.kiev.uanih.gov These findings suggest that the thiazole-5-carboxylic acid core is a valuable pharmacophore for engaging with biological targets relevant to cancer. The methoxy group at the 2-position of the thiazole ring in this compound may offer advantages in terms of metabolic stability and target interaction compared to the more commonly studied 2-amino derivatives.

Furthermore, various substituted thiazole derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antipsychotic effects. acs.org The presence of the carboxylic acid group in this compound provides a handle for further chemical modification, allowing for the generation of a library of derivatives to be screened against a diverse set of biological targets. This opens up the possibility of exploring its utility in therapeutic areas beyond oncology, such as in the treatment of infectious diseases and inflammatory conditions.

Table 1: Biological Activities of Structurally Related Thiazole Derivatives

| Compound Class | Therapeutic Area | Research Findings | Reference(s) |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Anticancer | High antiproliferative potency on human K563 leukemia cells. | imp.kiev.uanih.gov |

| Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Anticancer | Potent anti-proliferative activity against a broad range of tumor cell lines. | nih.gov |

| 2,4,5-Trisubstituted thiazole derivatives | Antimicrobial, Anticancer | Displayed inhibitory effects on Gram-positive bacteria and some antifungal activity. Some compounds showed sensitivity against non-small cell lung cancer, ovarian cancer, and melanoma cell lines. | kau.edu.sa |

| New Thiazole Carboxamide Derivatives | Anti-inflammatory, Anticancer | Showed potential as COX inhibitors with varying selectivity. Some compounds exhibited cytotoxicity against cancer cell lines. | nih.govacs.org |

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of thiazole derivatives has traditionally relied on methods like the Hantzsch thiazole synthesis, which often involves the use of hazardous reagents and solvents. bepls.com In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic routes. These "green chemistry" approaches aim to reduce waste, minimize the use of toxic substances, and improve energy efficiency. nih.govresearchgate.netosi.lv

For a molecule like this compound, several green synthetic strategies could be envisioned. One promising approach is the use of microwave-assisted synthesis. bepls.com Microwave irradiation can significantly reduce reaction times and improve yields, often with the use of greener solvents like water or ethanol. Another avenue is the development of one-pot, multi-component reactions, which streamline the synthetic process by combining several steps into a single operation, thereby reducing waste and resource consumption. bepls.com

The use of recyclable catalysts, such as silica-supported tungstosilisic acid, has also been explored for the synthesis of thiazole derivatives and could be adapted for this compound. bepls.com Furthermore, the development of synthetic pathways that start from readily available and renewable starting materials is a key aspect of green chemistry. For example, methods utilizing L-cysteine hydrochloride as a starting material for thiazole-4-carboxylic acid have been reported, offering a more sustainable alternative to traditional synthetic routes. google.com

Table 2: Green Chemistry Approaches for Thiazole Synthesis

| Green Chemistry Principle | Application in Thiazole Synthesis | Potential Benefit for this compound | Reference(s) |

| Use of Greener Solvents | Reactions in water, ethanol, or polyethylene (B3416737) glycol (PEG). | Reduced environmental impact and improved safety profile of the synthesis. | bepls.com |

| Microwave-Assisted Synthesis | Rapid synthesis of hydrazinyl thiazoles. | Faster reaction times and potentially higher yields. | bepls.com |

| Multi-component Reactions | One-pot synthesis of trisubstituted thiazoles. | Increased efficiency and reduced waste generation. | bepls.com |

| Recyclable Catalysts | Use of silica-supported catalysts. | Lower catalyst loading and cost, and simplified purification. | bepls.com |

| Renewable Starting Materials | Synthesis from L-cysteine. | Reduced reliance on petrochemical-based starting materials. | google.com |

Integration with Advanced Drug Delivery Systems

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems offer a means to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For a molecule like this compound, its integration with such systems could significantly enhance its therapeutic potential.

The carboxylic acid functionality of the molecule provides a convenient point of attachment for conjugation to various drug delivery platforms. For instance, it could be conjugated to polymers to form polymer-drug conjugates, which can improve drug solubility, prolong circulation time, and enable targeted delivery to specific tissues or cells.

Nanoformulations, such as nanoparticles and liposomes, represent another promising approach. nih.gov Encapsulating this compound or its derivatives within these nanocarriers could protect the drug from premature degradation, control its release profile, and facilitate its accumulation at the site of action, such as a tumor. The use of chitosan (B1678972) nanoparticles, for example, has been explored for the delivery of other heterocyclic compounds. nih.gov Given the potential of thiazole derivatives in cancer therapy, targeted drug delivery systems, such as antibody-drug conjugates (ADCs), could also be developed. In an ADC, a potent cytotoxic agent is linked to an antibody that specifically recognizes a protein on the surface of cancer cells, thereby delivering the drug directly to the tumor and minimizing off-target toxicity. The development of such advanced formulations will be a critical step in translating the therapeutic promise of this compound into clinical applications.

Q & A

Q. What are the common synthetic routes for 2-Methoxy-1,3-thiazole-5-carboxylic acid?

The synthesis typically involves coupling reactions or cyclization of precursor molecules. For example, coupling 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid with amines or alcohols under carbodiimide-mediated conditions (e.g., EDCl/HOBt) is a standard approach . Solvents like DMF or ethanol are often used, and purification may involve column chromatography or recrystallization. Reaction yields can be optimized by adjusting temperature (e.g., 0–25°C) and catalyst ratios .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR : - and -NMR to confirm methoxy and carboxylic acid groups (e.g., δ ~3.9 ppm for OCH, δ ~165 ppm for COOH) .

- IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O of methoxy) .

- HPLC : To assess purity (>98%) using C18 columns with acetonitrile/water gradients . Cross-validation with elemental analysis ensures structural integrity.

Q. What safety protocols should be followed when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing or reactions due to potential dust inhalation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Multi-technique validation : Combine NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to confirm bond connectivity. For example, helical foldamers of thiazole-based γ-amino acids were validated via X-ray and CD spectroscopy .

- DFT calculations : Compare experimental -NMR shifts with computed values to identify misassignments .

Q. What computational strategies predict the reactivity of this compound in drug-target interactions?

- Molecular docking : Use tools like AutoDock Vina to model interactions with biological targets (e.g., amyloid-β peptides in Alzheimer’s disease) .

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to evaluate binding modes .

- QM/MM : Study electronic effects of methoxy substitution on binding affinity .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

- SAR studies : Replace the methoxy group with ethoxy or halogenated analogs to evaluate potency shifts. For example, 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid derivatives showed altered pharmacokinetic profiles .

- Pharmacophore modeling : Identify critical hydrogen-bonding groups (e.g., carboxylic acid) using tools like Schrödinger’s Phase .

Methodological Notes

- Experimental Design : For coupling reactions, pre-activate the carboxylic acid with EDCl/HOBt for 30 min before adding nucleophiles .

- Data Analysis : Use Gaussian or ORCA for DFT-based NMR prediction, and Mercury for X-ray refinement .

- Contradiction Management : If NMR and IR data conflict, repeat experiments in deuterated DMSO to rule out solvent artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.